molecular formula C17H13N3O B5549201 N-[(E)-quinolin-8-ylmethylideneamino]benzamide

N-[(E)-quinolin-8-ylmethylideneamino]benzamide

Cat. No.: B5549201
M. Wt: 275.30 g/mol
InChI Key: NVWODBUOLAQKHX-XDHOZWIPSA-N
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Description

N-[(E)-quinolin-8-ylmethylideneamino]benzamide is an organic compound that belongs to the class of benzamides It features a quinoline moiety linked to a benzamide group through an imine (Schiff base) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of quinoline-8-carbaldehyde with benzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be facilitated by using an acid catalyst and heating the mixture to a specific temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce N-[(E)-quinolin-8-ylmethylamino]benzamide .

Scientific Research Applications

N-[(E)-quinolin-8-ylmethylideneamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)benzamide
  • N-(quinolin-8-yl)acetamide
  • N-(quinolin-8-yl)methanamine

Uniqueness

N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to its Schiff base linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets and contributes to its versatility in various applications .

Properties

IUPAC Name

N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(14-6-2-1-3-7-14)20-19-12-15-9-4-8-13-10-5-11-18-16(13)15/h1-12H,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWODBUOLAQKHX-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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